molecular formula C8H16N2O B2397936 exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane CAS No. 1187389-91-8

exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane

Cat. No.: B2397936
CAS No.: 1187389-91-8
M. Wt: 156.229
InChI Key: CILASSWFNKAKIM-RNLVFQAGSA-N
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Description

exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane is a bicyclic compound featuring a unique heteroatom arrangement: a 3-oxa (oxygen) and 9-aza (nitrogen) bridge. The exo configuration of the 7-amino group and the 9-methyl substituent distinguish it structurally and functionally. Its synthesis often involves protective strategies, such as Boc (tert-butoxycarbonyl) groups, to stabilize reactive amines during reactions .

Properties

IUPAC Name

(1S,5R)-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-10-7-2-6(9)3-8(10)5-11-4-7/h6-8H,2-5,9H2,1H3/t6?,7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILASSWFNKAKIM-IEESLHIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ether in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amine group to an amine oxide or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine oxides or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In organic synthesis, exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Heteroatom Variations in the Bicyclo[3.3.1]nonane Framework

The substitution of heteroatoms (O, N, S, Se) in the bicyclo[3.3.1]nonane system significantly alters reactivity and biological activity:

Compound Heteroatoms Key Features Applications/Properties References
exo-7-Amino-9-methyl-3-oxa-9-aza O (3), N (9) 7-amino (exo), 9-methyl Potential CNS/pharmacological scaffold
3,7-Diazabicyclo[3.3.1]nonan-9-one N (3), N (7) Bispidine core, ketone at C9 Anticancer, antiplatelet, antiarrhythmic
9-Selenabicyclo[3.3.1]nonane Se (9) High GPx mimetic activity Antioxidant, metabolic corrector
2,9-Dioxabicyclo[3.3.1]nonane O (2), O (9) Marine toxin core (e.g., azaspiracids) Antifungal, anticoagulant
9-Thiabicyclo[3.3.1]nonane S (9) Bivalent nucleophilic scaffold Click chemistry, drug delivery

Key Observations :

  • Nitrogen-rich derivatives (e.g., 3,7-diazabicyclo) exhibit diverse bioactivity, including anticancer and receptor modulation, due to their ability to form hydrogen bonds and coordinate metals .
  • Selenium analogs demonstrate superior anchimeric assistance (>100× vs. S/N) in nucleophilic substitutions, enhancing their utility in redox-modulating therapies .
  • Oxygen-containing variants (e.g., 3-oxa, dioxa) are prevalent in natural toxins and anticoagulants, suggesting steric and electronic tuning for target specificity .

Substituent Effects on Pharmacological Activity

The position and nature of substituents critically influence biological outcomes:

  • 9-Methyl group: In exo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane, the 9-methyl substituent likely enhances lipophilicity and metabolic stability compared to unmethylated analogs .
  • Amino groups: Exo-7-amino derivatives are primed for functionalization (e.g., acetylation, conjugation), as seen in Boc-protected intermediates used in drug synthesis .
  • Cyclopropane and alkoxyalkyl chains : In 3,7-diazabicyclo derivatives, these substituents improve bioavailability and reduce toxicity, enabling in vivo efficacy studies .

Biological Activity

exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane is a bicyclic compound notable for its unique structural features, including a primary amine, a tertiary amine, and an ether group. This compound has garnered attention due to its biological activity, particularly as a potent antagonist at the 5-HT3 receptor, which plays a critical role in serotonergic signaling in the central nervous system.

The primary mechanism of action for this compound involves its interaction with the 5-HT3 receptor :

  • Target : The 5-HT3 receptor is a ligand-gated ion channel implicated in various physiological processes, including anxiety and nausea.
  • Mode of Action : As a potent antagonist, this compound inhibits serotonin activity at these receptors, which may have therapeutic implications in conditions such as anxiety disorders and chemotherapy-induced nausea.

Biochemical Pathways

The interaction of this compound with the 5-HT3 receptor affects several biochemical pathways:

  • Reduction of Serotonin Activity : By blocking the receptor, the compound decreases the excitatory effects of serotonin.
  • Implications for Neurological Disorders : This modulation can potentially alleviate symptoms associated with serotonin dysregulation, such as anxiety and depression.

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound in various contexts:

Table 1: Summary of Biological Activity Studies

Study ReferenceMethodologyFindings
RSC Advances (2023) Synthetic routes for bicyclo compoundsIdentified potential applications in anticancer therapies through structural analogs
PubChem Pharmacological profilingConfirmed antagonistic activity at 5-HT3 receptors
Benchchem Mechanistic studiesDemonstrated reduction of serotonin signaling in vitro

Synthetic Routes and Applications

The synthesis of this compound typically involves cyclization reactions that can be optimized for yield and purity. Its unique structure makes it a valuable intermediate in organic synthesis and potential drug development:

  • Building Block for Pharmaceuticals : The compound's amine groups are crucial for designing drugs that target biological amine receptors.
  • Industrial Applications : It can be utilized in producing specialty chemicals due to its distinct properties .

Comparison with Similar Compounds

When compared to other bicyclic amines such as exo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane, exo-7-Amino exhibits unique reactivity due to its specific arrangement of functional groups:

Compound NameStructure CharacteristicsApplications
exo-7-AminoPrimary amine, ether groupAntagonist at 5-HT3 receptor
exo-3-AminoSimilar bicyclic structureVaries in biological activity

Q & A

Basic: What are the primary synthetic routes for exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane?

Methodological Answer:
The synthesis of this bicyclic compound typically involves:

  • Intramolecular N-cyclization : Reacting amine diols with trifluoroacetic acid to form the bicyclic framework .
  • Michael/Aldol cascade reactions : Utilizing α,β-unsaturated carbonyl compounds to construct the azabicyclo[3.3.1]nonane core via sequential bond formation .
  • Functionalization : Post-cyclization steps (e.g., Boc protection, methylation) to introduce the exo-7-amino and 9-methyl groups, as seen in structurally related compounds like exo-3-Methylamino-9-Boc-9-azabicyclo[3.3.1]nonane .

Basic: How is the stereochemistry and structural integrity of this compound validated?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm the exo configuration of the amino group and the bicyclic scaffold, leveraging coupling constants and NOE effects .
  • X-ray Crystallography : Provides definitive proof of stereochemistry, as demonstrated for analogs like Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Advanced: How does the structural uniqueness of this compound influence its biological activity compared to analogs?

Methodological Answer:
Key structural features and their biological implications:

Feature Impact Example Analog Comparison
Exo-7-amino group Enhances hydrogen-bonding with biological targets (e.g., enzymes, receptors)9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one lacks this group, reducing affinity
3-Oxa bridge Modifies electron distribution and solubility, affecting pharmacokinetics3-Azabicyclo[3.3.1]nonane (no oxygen) shows lower reactivity
9-Methyl substituent Increases steric bulk, potentially improving metabolic stability9-tert-Butyl analogs exhibit longer half-lives

Advanced: What computational strategies are used to predict its interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Models interactions with receptors (e.g., dopamine or serotonin receptors) using software like AutoDock or Schrödinger .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .
  • MD Simulations : Evaluates stability of ligand-receptor complexes over time, as applied to related bicyclic amines in neuropharmacology studies .

Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing the 9-methyl group with benzyl or tert-butyl alters activity) .
  • Dose-Response Studies : Validate activity across concentrations to rule off-target effects, as seen in 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one analogs .
  • Receptor Profiling : Use radioligand binding assays to confirm selectivity (e.g., κ-opioid vs. μ-opioid receptors) .

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

  • Storage : Store at -20°C in airtight, light-protected containers to prevent degradation, as recommended for 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane .
  • Handling : Use inert atmospheres (N2_2/Ar) during synthesis to avoid oxidation of the amino group .
  • pH Sensitivity : Avoid strongly acidic/basic conditions to preserve the bicyclic framework .

Advanced: What pharmacokinetic challenges are associated with this compound?

Methodological Answer:

  • Bioavailability : The bicyclic structure may limit membrane permeability; pro-drug strategies (e.g., esterification) improve absorption, as seen in Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate .
  • Metabolism : Cytochrome P450 enzymes may oxidize the methyl group; in vitro microsomal assays can identify metabolites .
  • Half-Life : Structural analogs with bulky substituents (e.g., tert-butyl) show extended half-lives in vivo .

Advanced: What safety protocols are recommended for laboratory handling?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats are mandatory due to potential neuroactivity (based on SDS for 9-tert-butyl-9-azabicyclo[3.3.1]nonane) .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates (e.g., iodination reagents) .
  • Waste Disposal : Follow ECHA guidelines for organoazabicyclic compounds to prevent environmental contamination .

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